3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL
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Overview
Description
3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the reaction of 2-methylthiazole with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer or antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amino and hydroxyl groups provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2OS/c1-5-9-4-7(11-5)6(10)2-3-8/h4,6,10H,2-3,8H2,1H3 |
InChI Key |
MXQVLMJXWDGGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C(CCN)O |
Origin of Product |
United States |
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